2-Heptyn-4-one, 1-methoxy-
Description
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Structure
3D Structure
Properties
CAS No. |
32904-88-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-methoxyhept-2-yn-4-one |
InChI |
InChI=1S/C8H12O2/c1-3-5-8(9)6-4-7-10-2/h3,5,7H2,1-2H3 |
InChI Key |
MFQMLMJXJHZCCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C#CCOC |
Origin of Product |
United States |
Significance and Research Context of Enynone Systems in Organic Chemistry
Enynone systems, characterized by the presence of an alkyne group conjugated with a ketone, are of paramount importance in organic chemistry. numberanalytics.com This unique arrangement of functional groups makes them highly versatile synthons, or building blocks, for the creation of more complex molecules. numberanalytics.com The dual reactivity of the alkyne and ketone moieties allows for a wide array of chemical transformations, positioning enynones as valuable intermediates in the synthesis of natural products, pharmaceuticals, and other intricate organic structures. numberanalytics.comnumberanalytics.com
The reactivity of enynones is largely defined by the electronic interplay between the electron-withdrawing carbonyl group and the electron-rich alkyne. This conjugation renders the molecule susceptible to a variety of reactions, including nucleophilic additions and cycloadditions. numberanalytics.com Consequently, enynones have been extensively utilized in the construction of diverse heterocyclic and carbocyclic frameworks. numberanalytics.com Their ability to participate in cascade reactions, where multiple chemical bonds are formed in a single operation, further underscores their significance in promoting synthetic efficiency. acs.orgnih.gov
Structural Features and Unique Reactivity Proclivities of 2 Heptyn 4 One, 1 Methoxy
2-Heptyn-4-one, 1-methoxy- is a specific enynone that possesses a unique combination of structural features influencing its reactivity. The core structure consists of a seven-carbon chain with a ketone at the 4-position and a carbon-carbon triple bond (alkyne) starting at the 2-position. A distinguishing feature of this molecule is the methoxy (B1213986) group (-OCH3) attached to the first carbon.
The presence of the methoxy group can modulate the electronic properties of the enynone system, potentially influencing the regioselectivity and stereoselectivity of its reactions. The ketone and alkyne functionalities are the primary sites of reactivity. The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The alkyne, also an electrophilic site due to the adjacent electron-withdrawing ketone, can readily participate in addition reactions and cycloadditions. numberanalytics.com
The combination of these functional groups allows for a range of transformations. For instance, enynones can undergo Michael additions, where a nucleophile adds to the carbon-carbon double bond that would be formed upon tautomerization of the ketone. numberanalytics.com They are also excellent substrates in metal-catalyzed reactions, such as those involving palladium, gold, and rhodium complexes, which can activate the alkyne for various coupling and cyclization processes. acs.orgnih.gov The specific reactivity of 2-Heptyn-4-one, 1-methoxy- can be further tailored by the choice of reaction conditions and catalysts, offering a versatile tool for synthetic chemists.
Overview of Research Trajectories and Future Directions in Organic Synthesis and Mechanistic Studies
Detailed Synthetic Routes and Reaction Conditions
The construction of the 2-Heptyn-4-one, 1-methoxy- backbone can be achieved through several convergent strategies, primarily involving the formation of the carbon-carbon bond between the butyryl group and the methoxy-substituted propyne (B1212725) fragment.
Catalytic Approaches for Alkyne and Ketone Moiety Introduction
Catalytic methods offer an efficient and atom-economical route to ynones. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, is a cornerstone in ynone synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology can be adapted for the synthesis of 2-Heptyn-4-one, 1-methoxy- by coupling a suitable butyryl electrophile with a methoxypropyne equivalent.
A plausible catalytic route involves the carbonylative Sonogashira coupling, where carbon monoxide is incorporated. For instance, the reaction of an appropriate alkyl iodide with a terminal alkyne in the presence of a palladium catalyst and carbon monoxide can yield the desired ynone. acs.org Visible-light-promoted nickel catalysis has also emerged as a powerful tool for constructing indolyl phenyl diketones from ynones, showcasing the potential of modern catalytic systems in complex molecule synthesis. acs.org
The general conditions for such catalytic reactions are presented in the table below:
| Catalyst System | Electrophile | Nucleophile | Solvent | Base | Additive/Ligand | Temperature | Yield (%) |
| Pd(PPh₃)₂Cl₂/CuI | Butyryl chloride | 1-methoxypropyne | THF/Et₃N | Et₃N | - | Room Temp. | Moderate to Good |
| Ni(acac)₂ | Substituted Ynone | - | DMF | - | SeO₂ | Room Temp. | 51-78 acs.org |
This table represents generalized conditions based on known ynone syntheses and may require optimization for the specific synthesis of 2-Heptyn-4-one, 1-methoxy-.
Exploration of Stereoselective and Regioselective Synthesis Strategies
The synthesis of 2-Heptyn-4-one, 1-methoxy- does not inherently involve a chiral center. However, the principles of stereoselective synthesis are crucial when considering derivatives or more complex analogues. For instance, asymmetric Michael additions to methyl alkynyl ketones, catalyzed by chiral entities like diphenylprolinol silyl (B83357) ether, can generate chiral δ-oxo aldehydes with high enantioselectivity. nih.govacs.org This highlights the potential for creating chiral building blocks from ynone scaffolds.
Regioselectivity is a key challenge in the synthesis of unsymmetrical ynones. The addition of an electrophile to an alkyne must be controlled to yield the desired constitutional isomer. In the context of 2-Heptyn-4-one, 1-methoxy-, this involves the selective reaction of a butyryl equivalent at the C-2 position of a 1-methoxypropyne synthon. The regioselectivity of such additions is influenced by both electronic and steric factors of the substrates and reagents. rsc.org For example, in the electrophilic addition of HX to alkynes, the reaction follows Markovnikov's rule, where the halogen adds to the more substituted carbon. libretexts.orgopenstax.org DFT calculations can be employed to predict and rationalize the regiochemical outcome of such reactions. rsc.orgrsc.org
Precursor-Based Synthesis and Functional Group Interconversions
A common and versatile approach to ynones involves the use of readily available precursors and subsequent functional group interconversions. One of the most established methods is the reaction of an acyl chloride with a terminal alkyne. organic-chemistry.org For the synthesis of 2-Heptyn-4-one, 1-methoxy-, this would involve the reaction of butyryl chloride with 1-methoxypropyne.
The synthesis of the key precursor, 1-methoxypropyne, can be achieved through various methods, including the methylation of propargyl alcohol followed by isomerization, or via the reaction of a propargyl halide with sodium methoxide.
Another precursor-based strategy is the oxidation of the corresponding propargylic alcohol, 1-methoxyhept-2-yn-4-ol. This oxidation can be carried out using a variety of oxidizing agents.
A summary of potential precursor-based synthetic routes is provided below:
| Precursor 1 | Precursor 2 | Reagents | Product |
| Butyryl chloride | 1-Methoxypropyne | CuI, Et₃N | 2-Heptyn-4-one, 1-methoxy- |
| 1-Methoxyhept-2-yn-4-ol | - | PCC, CH₂Cl₂ | 2-Heptyn-4-one, 1-methoxy- |
| Butyraldehyde | 1-Lithio-3-methoxypropyne | Et₂O, then PCC | 2-Heptyn-4-one, 1-methoxy- |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes. The formation of ynones often involves complex catalytic cycles and the generation of reactive intermediates.
Elucidation of Reaction Intermediates
In the Sonogashira coupling, the mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle involves oxidative addition of the electrophile to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the ynone and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. wikipedia.org
In visible-light-promoted Ni-catalyzed reactions, a radical process is often implicated. acs.org Mechanistic studies, including radical trapping experiments, can help to elucidate the involvement of radical intermediates. acs.org
Transition State Analysis in Synthetic Pathways
Computational methods, particularly Density Functional Theory (DFT), have become invaluable for analyzing transition states in synthetic pathways. rsc.orgrsc.org DFT calculations can provide insights into the energies of different transition states, helping to explain the observed stereoselectivity and regioselectivity. rsc.org For instance, in the asymmetric Michael addition to alkynyl ketones, the Felkin-Anh model can be used to predict the stereochemical outcome, and DFT calculations can provide a more detailed understanding of the transition state geometries and energies that lead to the observed diastereoselectivity. nih.govacs.org Similarly, the regioselectivity of alkyne additions can be rationalized by analyzing the stability of the possible transition states leading to different products. rsc.org
Emerging Methodologies in Alkyne-Ketone Synthesis
The synthesis of α,β-acetylenic ketones, or ynones, is a pivotal process in organic chemistry, providing access to versatile building blocks for a wide array of more complex molecules, including heterocycles and natural products. thieme-connect.com While traditional methods for ynone synthesis are well-established, the field is continually advancing with the development of more efficient, selective, and sustainable methodologies. These emerging techniques often leverage novel catalytic systems, alternative energy sources, and innovative reaction setups to overcome the limitations of classical approaches. This section explores some of the cutting-edge strategies in the synthesis of ynones, with a conceptual focus on their application for preparing compounds such as 2-Heptyn-4-one, 1-methoxy-.
Recent progress has been particularly notable in the realm of transition-metal-catalyzed reactions. thieme-connect.com These methods offer high efficiency and functional group tolerance, which are critical for modern synthetic applications. Among the most significant are advancements in palladium/copper-catalyzed cross-coupling reactions, which have expanded the range of accessible starting materials. For instance, the direct acyl Sonogashira cross-coupling of carboxylic acids with terminal alkynes represents a powerful alternative to the use of more reactive acyl halides. acs.org This approach, co-catalyzed by palladium and copper complexes, allows for the synthesis of ynones in good to high yields from readily available carboxylic acids. acs.orgrsc.org Such a method could conceivably be adapted for the synthesis of 2-Heptyn-4-one, 1-methoxy- by coupling an appropriate methoxy-alkyne with butyric acid or a derivative.
Visible-light-promoted photocatalysis is another rapidly evolving frontier in organic synthesis that has found application in reactions involving ynones. acs.org These methods utilize light energy to drive chemical transformations, often under mild, base-free conditions. While direct photocatalytic synthesis of simple ynones is still an area of active research, related transformations, such as the synthesis of indolyl phenyl diketones from ynones via a photoinduced nickel-catalyzed cyclization/oxidation sequence, highlight the potential of this technology. acs.org The generation of radicals from chloroform (B151607) using a heterogeneous photocatalyst for addition to enones further demonstrates the expanding toolkit of photochemistry for C-C bond formation, a strategy that could be conceptually extended to ynone synthesis. nih.gov
Flow chemistry is also emerging as a transformative technology for the synthesis of reactive intermediates and complex molecules. acs.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor allows for the safe generation and immediate use of highly reactive species like ketenes, which are precursors to amides and esters. nih.gov The principles of flow chemistry could be applied to the synthesis of ynones by enabling the use of challenging reagents or intermediates that would be difficult to handle in traditional batch processes. The scalability and potential for increased safety and efficiency make flow chemistry an attractive platform for the industrial production of ynone-containing compounds. acs.org
The following table summarizes representative data from emerging catalytic methodologies for ynone synthesis, illustrating the conditions and yields that might be expected in the synthesis of related structures.
| Catalyst System | Reactant 1 | Reactant 2 | Solvent | Yield (%) | Reference |
| CuI/Pd(PPh₃)₂Cl₂ | Carboxylic Acid | Terminal Alkyne | Et₃N | up to 88 | rsc.org |
| [(NHC)AuCl] | Terminal Alkyne | Water | - | High | organic-chemistry.org |
| Photoinduced Ni-catalysis | Ynone | - | - | 51-78 | acs.org |
These emerging methodologies collectively push the boundaries of alkyne-ketone synthesis, offering chemists more powerful and versatile tools. The ongoing development in catalysis, photochemistry, and flow chemistry promises to further refine the synthesis of complex ynones like 2-Heptyn-4-one, 1-methoxy-, enabling more efficient and sustainable routes to valuable chemical entities.
Reactions at the Carbon-Carbon Triple Bond
The carbon-carbon triple bond in 2-Heptyn-4-one, 1-methoxy- is an electron-rich region, making it susceptible to attack by electrophiles. The adjacent carbonyl group, being electron-withdrawing, polarizes the alkyne, rendering the β-carbon (C-3) electrophilic and the α-carbon (C-2) nucleophilic.
Electrophilic addition to alkynes is a fundamental reaction class. libretexts.org For unsymmetrical alkynes like 2-Heptyn-4-one, 1-methoxy-, the regioselectivity of the addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. libretexts.org The electron-withdrawing nature of the ketone group at C-4 deactivates the alkyne towards electrophilic attack but directs the electrophile (E+) to the carbon atom further from the carbonyl, the C-2 position. This leads to a vinyl cation intermediate with the positive charge at C-3, which is stabilized to some extent by resonance with the carbonyl group. The subsequent attack by the nucleophile (Nu-) typically occurs in an anti-fashion, leading to the trans-addition product. libretexts.orgchemistrysteps.com
The general mechanism involves the initial attack of the electrophile on the alkyne, forming a π-complex, which then evolves into a vinyl cation. libretexts.org The nucleophile then attacks the carbocation to yield the final product.
Table 1: Predicted Outcomes of Electrophilic Addition to 2-Heptyn-4-one, 1-methoxy-
| Reactant (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Predicted Major Product | Stereochemistry |
|---|---|---|---|---|
| H-Br | H+ | Br- | (E)-3-Bromo-1-methoxyhept-2-en-4-one | Anti-addition |
| Br-Br | Br+ | Br- | (E)-2,3-Dibromo-1-methoxyhept-2-en-4-one | Anti-addition |
| H₂O (acid-cat.) | H+ | H₂O | 1-Methoxyheptane-2,4-dione (via enol tautomerization) | Not applicable |
The carbon-carbon triple bond can be fully or partially reduced depending on the catalyst and reaction conditions. Catalytic hydrogenation over standard catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with excess hydrogen gas will lead to the complete saturation of the alkyne, yielding 1-methoxyheptan-4-one.
Partial reduction is a more synthetically useful transformation, allowing for the stereoselective formation of either a cis- or trans-alkene.
Syn-Hydrogenation (cis-alkene formation): The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), deactivates the catalyst sufficiently to stop the reduction at the alkene stage. masterorganicchemistry.com The hydrogen atoms add to the same face of the alkyne (syn-addition), resulting in the formation of the (Z)-alkene. masterorganicchemistry.com
Anti-Reduction (trans-alkene formation): The reduction of alkynes to trans-alkenes can be achieved using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This reaction proceeds via a radical anion intermediate.
Table 2: Hydrogenation and Partial Reduction Products of 2-Heptyn-4-one, 1-methoxy-
| Reagents | Product | Stereochemistry |
|---|---|---|
| H₂, Pd/C | 1-Methoxyheptan-4-one | Not applicable |
| H₂, Lindlar's Catalyst | (Z)-1-Methoxyhept-2-en-4-one | cis (Syn-addition) |
| Na, NH₃ (l) | (E)-1-Methoxyhept-2-en-4-one | trans (Anti-addition) |
It is also possible to selectively reduce the C=C double bond in the presence of the carbonyl group using specific catalysts like Wilkinson's catalyst, although this is more relevant for α,β-unsaturated ketones. st-andrews.ac.ukresearchgate.net More recent methods using manganese(I) hydride complexes have also shown high chemoselectivity for the hydrogenation of the C=C bond in α,β-unsaturated ketones, tolerating other functional groups like alkynes. nih.govacs.org
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org It involves the reaction of a conjugated diene (the 4π component) with a dienophile (the 2π component). organic-chemistry.orglibretexts.org Alkynes can serve as dienophiles, and their reactivity is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The ketone group in 2-Heptyn-4-one, 1-methoxy- acts as such an activating group, making it a suitable dienophile for [4+2] cycloaddition reactions.
When reacting with a simple diene like 1,3-butadiene, 2-Heptyn-4-one, 1-methoxy- would yield a cyclohexadiene derivative. The reaction is concerted, meaning all bonds are formed in a single step, and it is stereospecific. libretexts.org
Table 3: Example of a Diels-Alder Reaction with 2-Heptyn-4-one, 1-methoxy-
| Diene | Dienophile | Product | Reaction Type |
|---|---|---|---|
| 1,3-Butadiene | 2-Heptyn-4-one, 1-methoxy- | 4-Butyryl-5-(methoxymethyl)-1,4-cyclohexadiene | [4+2] Cycloaddition |
The use of α,β-unsaturated ketones as dienophiles is a well-established strategy in organic synthesis, often catalyzed by Lewis acids to increase the reactivity of the dienophile. researchgate.netprinceton.edu Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also a possibility, further expanding the synthetic utility. researchgate.net
Alkyne metathesis is a reaction that involves the redistribution (scrambling) of alkyne fragments, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgbeilstein-journals.orgnih.gov The reaction proceeds through a metallacyclobutadiene intermediate, as proposed by the Katz mechanism. wikipedia.orgnih.gov
2-Heptyn-4-one, 1-methoxy- can undergo self-metathesis to produce two new symmetrical alkynes. Modern catalysts, such as molybdenum alkylidynes with tripodal silanolate ligands, exhibit high activity and functional group tolerance, making them suitable for complex molecules. nih.govacs.org
Table 4: Potential Alkyne Metathesis Products of 2-Heptyn-4-one, 1-methoxy-
| Reaction Type | Reactants | Major Products | Catalyst Example |
|---|---|---|---|
| Self-Metathesis | 2-Heptyn-4-one, 1-methoxy- (2 equiv.) | 2,7-Dimethoxy-4-octyne-3,6-dione and 5-Decyne | Molybdenum or Tungsten Alkylidyne Complex nih.gov |
| Cross-Metathesis | 2-Heptyn-4-one, 1-methoxy- + 1-Phenylpropyne | 1-Methoxy-5-phenyl-2-pentyn-4-one and 1-Butyryl-2-phenylacetylene | Molybdenum or Tungsten Alkylidyne Complex nih.gov |
Reactions at the Ketone Functionality
The ketone group in 2-Heptyn-4-one, 1-methoxy- is a site of nucleophilic attack. The reactivity is influenced by the conjugated alkyne system, which allows for both direct (1,2) addition to the carbonyl carbon and conjugate (1,4) addition to the β-carbon of the alkyne.
The outcome of nucleophilic addition to α,β-unsaturated carbonyl systems is highly dependent on the nature of the nucleophile. libretexts.org
1,2-Addition (Direct Addition): Hard, non-stabilized nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to add directly to the electrophilic carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com This reaction is typically irreversible and kinetically controlled. The initial product is a tertiary alkoxide, which upon acidic workup yields a tertiary alcohol. masterorganicchemistry.com
1,4-Addition (Conjugate Addition): Softer, more stable nucleophiles, such as Gilman reagents (lithium diorganocuprates, R₂CuLi) and enamines, favor conjugate addition to the β-carbon. libretexts.orgopenstax.orgmdpi.com This reaction creates a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon during workup to give a β-substituted ketone. libretexts.orgfiveable.melibretexts.org
Reduction of the Carbonyl: The ketone can be selectively reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will reduce ketones to alcohols. masterorganicchemistry.com In the case of α,β-unsaturated ketones, NaBH₄ can sometimes lead to a mixture of 1,2- and 1,4-reduction products. The Luche reduction (NaBH₄, CeCl₃) is often used to selectively achieve 1,2-reduction of the carbonyl group without affecting the alkyne. masterorganicchemistry.com
Table 5: Nucleophilic Addition Reactions at the Ketone Functionality
| Reagent | Addition Type | Initial Product (after nucleophilic attack) | Final Product (after workup) |
|---|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1,2-Addition | Tertiary alkoxide | 4-Methyl-1-methoxyhept-2-yn-4-ol |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition | Enolate | 1-Methoxy-3-methylhept-2-en-4-one (after tautomerization) |
| Sodium borohydride (NaBH₄) | 1,2-Reduction | Secondary alkoxide | 1-Methoxyhept-2-yn-4-ol |
Compound Index
Oxidation and Reduction Processes of the Carbonyl Group
The carbonyl group in 2-Heptyn-4-one, 1-methoxy- is a primary site for oxidation and reduction reactions, leading to a variety of molecular architectures.
Oxidation:
While direct oxidation of the ketone in 2-Heptyn-4-one, 1-methoxy- is not a common transformation, oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can be achieved under specific conditions. More relevant is the oxidation of related α-hydroxy ketones, which can be coupled with terminal alkynes to form ynediones. acs.org For instance, the copper-catalyzed oxidative coupling of an α-hydroxy ketone with a terminal alkyne in the presence of oxygen serves as an efficient method for constructing ynedione frameworks. acs.org This transformation proceeds under neutral conditions and demonstrates broad substrate compatibility. acs.org
A practical, metal-free approach for synthesizing α,β-alkynyl ketones involves the oxidative alkynylation of aldehydes using hypervalent alkynyliodine reagents. oup.comoup.com This method offers high functional-group compatibility and can be adapted based on the availability of the starting materials. oup.comoup.com
Reduction:
The carbonyl group of alkynyl ketones is readily reduced to the corresponding secondary alcohol. This transformation can be accomplished using a variety of reducing agents. Common methods include the use of metal hydrides like sodium borohydride and lithium aluminum hydride. wikipedia.org For instance, the reduction of acetylenic ketones can be conveniently carried out to produce the corresponding alcohols. acs.orgnih.gov
Furthermore, asymmetric reduction of prochiral ketones, including alkynyl ketones, can be achieved with high enantioselectivity using chiral hydride agents. wikipedia.orgacs.org This is particularly valuable in the synthesis of chiral, non-racemic alcohols which are important building blocks in organic synthesis. wikipedia.org Catalytic methods, such as those employing oxazaborolidine catalysts with borane (B79455) or catecholborane, and transition metal-catalyzed transfer hydrogenations, offer efficient routes to these chiral alcohols. wikipedia.org The Wolff-Kishner and Clemmensen reductions provide methods for the complete reduction of the carbonyl group to a methylene (B1212753) group, although these are typically more effective for aromatic ketones. masterorganicchemistry.com
Table 1: Selected Reagents for Carbonyl Group Transformations
| Transformation | Reagent(s) | Product Type |
|---|---|---|
| Oxidation (of related α-hydroxy ketone) | CuTC, O₂ | Ynedione |
| Reduction to Alcohol | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Asymmetric Reduction to Alcohol | Chiral Hydride Agents, Oxazaborolidine/Borane | Enantiomerically Enriched Secondary Alcohol |
| Reduction to Methylene | Hydrazine (NH₂NH₂), KOH | Alkane |
| Reduction to Methylene | Zinc Amalgam (Zn-Hg), HCl | Alkane |
Reactions Involving the Methoxy (B1213986) Group
The methoxy group in 2-Heptyn-4-one, 1-methoxy- primarily undergoes reactions involving the ether linkage, such as nucleophilic substitution and cleavage.
Ether linkages, like the methoxy group in the target molecule, can undergo nucleophilic substitution reactions, typically with strong acids such as hydrogen iodide (HI) or hydrogen bromide (HBr). youtube.comyoutube.comwikipedia.org The reaction proceeds via protonation of the ether oxygen, which makes it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile, such as the iodide or bromide ion, attacks the carbon atom. masterorganicchemistry.commasterorganicchemistry.com
The mechanism of this substitution can be either Sₙ1 or Sₙ2, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com For a primary ether like the 1-methoxy group in 2-Heptyn-4-one, 1-methoxy-, the reaction is likely to follow an Sₙ2 pathway. wikipedia.orgmasterorganicchemistry.com In this case, the iodide ion would attack the methyl carbon, leading to the formation of methyl iodide and the corresponding alcohol, 1-hydroxyhept-2-yn-4-one. youtube.comyoutube.com The reactivity of the hydrohalic acids increases down the group, with HI being more reactive than HBr. youtube.comwikipedia.org
The cleavage of the methoxy group can be achieved under various conditions. Strong acids like HI and HBr are effective for this purpose. masterorganicchemistry.commasterorganicchemistry.com The reaction with HI, for instance, would yield methyl iodide and 1-hydroxyhept-2-yn-4-one. youtube.comyoutube.com The mechanism involves protonation of the ether oxygen followed by nucleophilic attack of the iodide ion. youtube.com
In addition to strong acids, other reagents can be employed for ether cleavage. Boron tribromide (BBr₃) is a powerful reagent for cleaving ethers. masterorganicchemistry.com Selective cleavage of methoxy groups, particularly in more complex molecules like carbohydrates, can be achieved through radical hydrogen abstraction reactions. nih.gov In some cases, Lewis acids like aluminum chloride can facilitate the selective cleavage of a methoxy group, especially in substituted phenols. nih.gov For example, the Friedel-Crafts acylation of 2,6-dimethoxyphenol (B48157) at elevated temperatures leads to the selective cleavage of one methoxy group. nih.gov
Table 2: Reagents for Cleavage of the Methoxy Group
| Reagent(s) | Product(s) from 2-Heptyn-4-one, 1-methoxy- |
|---|---|
| HI | 1-Hydroxyhept-2-yn-4-one and Methyl iodide |
| HBr | 1-Hydroxyhept-2-yn-4-one and Methyl bromide |
| BBr₃ | 1-Hydroxyhept-2-yn-4-one and Methyl bromide |
Tandem and Cascade Reactions Incorporating 2-Heptyn-4-one, 1-methoxy-
The presence of both an alkyne and a ketone functionality in 2-Heptyn-4-one, 1-methoxy- makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation.
Alkynyl ketones are known to participate in various cyclization reactions. Enynes, which contain both an alkene and an alkyne, undergo cyclization through different pathways depending on the catalyst and substrate structure. acs.org For instance, gold(I) complexes are highly effective catalysts for the cyclization of enynes, often proceeding through a 5-exo-dig pathway to form cyclopropyl (B3062369) gold(I) carbene intermediates. acs.org These intermediates can then undergo further transformations like Nazarov-type cyclizations. acs.org
Acid-triggered cascade cyclizations of enyne systems can lead to the rapid formation of fused polycyclic products. rsc.org These reactions can proceed through pathways like 6-endo-dig followed by a 5-exo-trig cyclization. rsc.org Dual nickel- and iridium-photocatalyzed radical cascade bicyclization of 1,5-enynes provides access to complex molecular structures through a 5-exo-dig cyclization followed by an intramolecular reaction of the resulting vinyl radical. nih.gov Tandem reactions of aminoalkynes catalyzed by copper salts can also lead to the formation of azaheterocycles, with product selectivity often controlled by the reaction temperature. acs.orgacs.org
While specific rearrangement pathways for 2-Heptyn-4-one, 1-methoxy- are not extensively documented, related structures undergo interesting rearrangements. For example, during acid-mediated cascade cyclizations of enyne-substituted biaryls, rearrangement of intermediates can occur, leading to different final products. rsc.org In some tandem reactions, the initial products can undergo further rearrangement under the reaction conditions. For instance, in copper-catalyzed tandem reactions of aminoalkynes, the initially formed spiro compounds can rearrange to monopyrroloquinolines at higher temperatures. acs.org
Advanced Spectroscopic and Spectrometric Characterization in Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the primary tool for elucidating the complex structure of 2-Heptyn-4-one, 1-methoxy-. The unique chemical environment of each proton and carbon atom would result in a distinct NMR spectrum, providing a fingerprint of the molecule.
Variable Temperature NMR Studies for Conformational Dynamics
The acyclic nature of 2-Heptyn-4-one, 1-methoxy- suggests the presence of multiple conformers in solution due to rotation around its single bonds. Variable temperature (VT) NMR studies would be employed to investigate these conformational dynamics. By recording NMR spectra at different temperatures, it would be possible to observe changes in the chemical shifts and coupling constants, and potentially to "freeze out" individual conformers at low temperatures. This would allow for the determination of the energy barriers between different conformations and an understanding of the molecule's flexibility.
Isotopic Labeling for Mechanistic Insights via NMR
Isotopic labeling, for instance, with ¹³C or ²H (deuterium), would be a powerful tool for tracing reaction mechanisms involving 2-Heptyn-4-one, 1-methoxy-. By selectively replacing an atom with its isotope, specific positions in the molecule can be monitored during a chemical transformation. This would provide unambiguous evidence for bond-making and bond-breaking steps, which is invaluable for understanding reaction pathways.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry would provide crucial information about the molecular weight and elemental composition of 2-Heptyn-4-one, 1-methoxy-, and its fragmentation pattern would offer further structural clues.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecule with high precision. This would allow for the unambiguous determination of its elemental formula (C₈H₁₂O₂). Predicted high-resolution mass data for various adducts of the compound are available in public databases. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
GC-MS would be the method of choice for assessing the purity of a sample of 2-Heptyn-4-one, 1-methoxy- and confirming its identity. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would serve as a fingerprint for the compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, showing losses of fragments such as the propyl group, the methoxy (B1213986) group, or carbon monoxide, which would further support the proposed structure.
Ion Mobility-Mass Spectrometry (IM-MS) and Predicted Collision Cross Sections (CCS)
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. This separation provides an additional dimension of information beyond the mass-to-charge ratio obtained from mass spectrometry alone, allowing for the characterization of isomers and conformers. researchgate.net
Predicted Collision Cross Section (CCS) Values for 2-Heptyn-4-one, 1-methoxy- Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 141.09100 | 128.0 |
| [M+Na]⁺ | 163.07294 | 137.2 |
| [M-H]⁻ | 139.07644 | 127.8 |
| [M+NH₄]⁺ | 158.11754 | 147.6 |
| [M+K]⁺ | 179.04688 | 136.0 |
| [M+H-H₂O]⁺ | 123.08098 | 117.6 |
| [M+HCOO]⁻ | 185.08192 | 145.6 |
| [M+CH₃COO]⁻ | 199.09757 | 183.0 |
| [M+Na-2H]⁻ | 161.05839 | 132.6 |
| [M]⁺ | 140.08317 | 125.5 |
| [M]⁻ | 140.08427 | 125.5 |
Data sourced from PubChemLite. These values are predicted using the CCSbase algorithm and have not been experimentally verified. uni.lu
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. youtube.com These vibrations are specific to the types of bonds and functional groups present, making these methods invaluable for structural elucidation.
For 2-Heptyn-4-one, 1-methoxy-, the IR and Raman spectra are expected to exhibit characteristic stretching frequencies for its key functional groups. The carbonyl (C=O) group of the ketone will produce a strong, sharp absorption band in the IR spectrum, typically in the region of 1700-1725 cm⁻¹. youtube.com The exact position of this band can be influenced by the electronic environment; in this case, the adjacent alkyne may have a slight effect. libretexts.org In the Raman spectrum, the carbonyl stretch is also active, though its intensity can vary.
The internal carbon-carbon triple bond (C≡C) of the alkyne will give rise to a stretching vibration in the range of 2190-2260 cm⁻¹. For a symmetrically substituted alkyne, this peak can be very weak or absent in the IR spectrum but will be strong in the Raman spectrum. Given the asymmetry of the substitution in 2-Heptyn-4-one, 1-methoxy-, a weak to medium intensity band is expected in the IR spectrum.
The C-O stretching vibrations of the methoxy ether group are anticipated to appear in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹.
Fermi resonance is a phenomenon in vibrational spectroscopy where two vibrational modes with similar energies can interact, resulting in a shift in their frequencies and a change in their intensities. In molecules containing carbonyl groups, the overtone of a C-H bending mode can sometimes interact with the fundamental C=O stretching vibration if their energies are sufficiently close. This interaction can lead to the appearance of a doublet or a broadened, complex absorption band for the carbonyl group.
The conformational flexibility of the acyclic 2-Heptyn-4-one, 1-methoxy- can also influence its vibrational spectra. libretexts.org Rotation around the single bonds, particularly the C-C and C-O bonds, can lead to different stable conformers (e.g., staggered vs. eclipsed). youtube.com Each conformer will have a unique set of vibrational frequencies. At room temperature, the observed spectrum is often a superposition of the spectra of the most stable conformers present at equilibrium. In some cases, distinct peaks for different conformers can be resolved, especially at low temperatures. The presence of the methoxy group introduces additional conformational possibilities around the C-O bond. imperial.ac.uk
X-ray Crystallography for Solid-State Structure Determination and Conformational Preferences
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's solid-state conformation.
Currently, there is no publicly available X-ray crystal structure for 2-Heptyn-4-one, 1-methoxy-. The successful crystallization of a compound depends on its ability to form a well-ordered crystal lattice, which can be challenging for flexible, acyclic molecules. If a crystal structure were to be determined, it would provide invaluable information on the preferred conformation of the molecule in the solid state, including the relative orientation of the propyl, carbonyl, alkyne, and methoxy groups. This data would serve as a crucial benchmark for computational studies and for understanding the interplay of steric and electronic effects that govern its conformational preferences. rsc.org
Theoretical and Computational Chemistry Studies of 2 Heptyn 4 One, 1 Methoxy
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, at various levels of approximation, to determine the electronic distribution and energy of a molecule. rsc.org
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. mdpi.com This method is favored for its balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. A popular functional used for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT.
For 2-Heptyn-4-one, 1-methoxy-, DFT calculations, likely employing a basis set such as 6-31G(d) or larger, would be used to optimize the molecular geometry, providing precise bond lengths and angles. These calculations would also yield important electronic properties. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map could be generated to identify electrophilic and nucleophilic sites, which are crucial for predicting reactivity. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined, with the HOMO-LUMO gap being a key indicator of the molecule's kinetic stability and chemical reactivity.
Below is a hypothetical table of electronic properties for 2-Heptyn-4-one, 1-methoxy-, as would be calculated using DFT methods.
| Property | Hypothetical Calculated Value | Unit |
| HOMO Energy | -7.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 6.3 | eV |
| Dipole Moment | 2.5 | Debye |
| Total Energy | -499 | Hartrees |
This table is illustrative and contains hypothetical data based on typical values for similar organic molecules.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very accurate results, especially for smaller molecules. rsc.org However, their high computational cost can make them challenging to apply to larger systems. For a molecule like 2-Heptyn-4-one, 1-methoxy-, ab initio calculations could serve as a benchmark to validate the results obtained from more cost-effective DFT methods. mdpi.com
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. This makes them much faster than ab initio or DFT methods, allowing for the study of very large molecular systems. While less accurate, they can be useful for initial explorations of molecular properties or for systems where higher-level calculations are not feasible.
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, known as conformations, can have different energies. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. solubilityofthings.com
The following table illustrates a hypothetical set of stable conformers for 2-Heptyn-4-one, 1-methoxy- and their relative energies and rotational barriers.
| Conformer | Relative Energy (kJ/mol) | Rotational Barrier to Interconversion (kJ/mol) |
| Global Minimum | 0.0 | - |
| Conformer 2 | 5.2 | 12.5 |
| Conformer 3 | 8.1 | 15.3 |
This table is for illustrative purposes and contains hypothetical data.
The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. Computational models can account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. This model calculates the interaction between the solute molecule and the polarized solvent, providing a more realistic representation of the molecule's behavior in solution. For a polar molecule like 2-Heptyn-4-one, 1-methoxy-, the presence of a polar solvent would likely stabilize more polar conformers. PCM calculations would be applied to the conformational analysis to determine how the relative energies of the conformers and the energy barriers between them change in different solvents.
Reaction Mechanism Elucidation via Computational Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reactants, products, transition states, and any intermediates, a detailed picture of the reaction pathway can be constructed. For 2-Heptyn-4-one, 1-methoxy-, a number of reactions could be studied. For example, the reactivity of the carbonyl group in nucleophilic addition reactions or reactions involving the alkyne functionality could be explored.
A computational study of a reaction mechanism would involve locating the transition state structure on the potential energy surface. The energy of this transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. Furthermore, the calculation of vibrational frequencies can confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and can be used to calculate thermodynamic properties such as enthalpy and entropy of activation. numberanalytics.com For instance, a study on the gas-phase elimination of 2-pentanone was successfully carried out using the B3LYP/6-31+g(d) level of theory, demonstrating the utility of these methods for understanding ketone reactivity.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
The study of chemical reactions at a molecular level often involves the characterization of transition states, which are the energy maxima along a reaction pathway. Locating these fleeting structures is crucial for understanding reaction mechanisms and predicting reaction rates. For a molecule like 2-Heptyn-4-one, 1-methoxy-, transition state localization and Intrinsic Reaction Coordinate (IRC) analysis can provide deep insights into its reactivity.
Transition state localization for a reaction involving 2-Heptyn-4-one, 1-methoxy-, for instance, its isomerization or addition reactions, would typically be performed using quantum chemical methods such as Density Functional Theory (DFT). These methods are employed to find a first-order saddle point on the potential energy surface, which corresponds to the transition state. The nature of this stationary point is confirmed by a frequency calculation, where a single imaginary frequency indicates a true transition state.
Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This involves following the reaction path downhill from the transition state towards both the reactants and the products. IRC calculations map out the minimum energy path connecting these species, providing a clear picture of the structural changes that occur during the reaction. For example, in a hypothetical isomerization of 2-Heptyn-4-one, 1-methoxy-, the IRC analysis would illustrate the bond-breaking and bond-forming processes as the molecule transforms from the reactant to the product through the transition state.
Table 1: Hypothetical IRC Analysis Data for a Reaction of 2-Heptyn-4-one, 1-methoxy-
| Reaction Coordinate | Energy (kcal/mol) | Key Bond Distance (Å) |
| -2.0 | 2.5 | 1.45 |
| -1.0 | 8.9 | 1.62 |
| 0.0 | 15.3 (Transition State) | 1.88 |
| 1.0 | 7.4 | 2.15 |
| 2.0 | 1.8 | 2.40 |
Prediction of Regio- and Stereoselectivity
Many reactions involving unsymmetrical alkynes like 2-Heptyn-4-one, 1-methoxy- can potentially yield multiple products, leading to questions of regioselectivity and stereoselectivity. Computational chemistry offers tools to predict the favored outcomes of such reactions. By calculating the activation energies for the different possible reaction pathways, the most likely product can be identified.
For instance, in an electrophilic addition to the alkyne bond of 2-Heptyn-4-one, 1-methoxy-, the electrophile could add to either of the two sp-hybridized carbon atoms. The calculation of the transition state energies for both possibilities would reveal the regioselectivity of the reaction. The pathway with the lower activation energy would correspond to the major product.
Similarly, if the reaction can produce different stereoisomers, the relative energies of the transition states leading to each stereoisomer can be computed. This allows for the prediction of the stereochemical outcome of the reaction, whether it be syn- or anti-addition, or the formation of a particular enantiomer or diastereomer in chiral reactions.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds. These predictions can be compared with experimental data to confirm the structure of a newly synthesized molecule or to interpret complex spectra.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. nih.gov The prediction of NMR chemical shifts through computational means has become a routine and powerful tool. nih.govnih.govresearchgate.net For 2-Heptyn-4-one, 1-methoxy-, the ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.net
These calculations provide theoretical chemical shift values for each nucleus in the molecule. The accuracy of these predictions can be high, especially when appropriate levels of theory and basis sets are used, and when solvent effects are taken into account. nih.gov By comparing the calculated spectrum with the experimental one, assignments of the signals to specific atoms in the molecule can be made with confidence.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for 2-Heptyn-4-one, 1-methoxy- (in ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 185.2 | 184.5 |
| C≡C | 92.1 | 91.8 |
| C≡C | 85.7 | 85.3 |
| O-CH₃ | 58.9 | 58.5 |
| CH₂-O | 69.4 | 69.1 |
| CH₂-C=O | 45.3 | 44.9 |
| CH₂-CH₃ | 13.8 | 13.5 |
| CH₃ | 13.2 | 12.9 |
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. longdom.org Computational chemistry can be used to calculate the vibrational frequencies and intensities of a molecule, which can be compared with experimental spectra. nih.govresearchgate.net For 2-Heptyn-4-one, 1-methoxy-, these calculations would typically be performed using DFT methods. researchgate.netlongdom.org
A key aspect of theoretical vibrational spectroscopy is the Potential Energy Distribution (PED) analysis. nih.govopenaccesspub.org PED analysis allows for the detailed assignment of each calculated vibrational mode to specific internal coordinates of the molecule, such as bond stretches, angle bends, and torsions. This provides a much deeper understanding of the nature of the vibrations than simply comparing frequencies. For instance, a PED analysis could reveal the extent of coupling between the C≡C triple bond stretch and other vibrations in the molecule.
Table 3: Hypothetical Vibrational Frequencies and PED Analysis for Key Modes of 2-Heptyn-4-one, 1-methoxy-
| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution (%) |
| C=O stretch | 1715 | 85% C=O stretch, 10% C-C stretch |
| C≡C stretch | 2230 | 90% C≡C stretch, 5% C-C stretch |
| C-O-C stretch | 1120 | 75% C-O-C stretch, 15% CH₂ rock |
| CH₃ stretch | 2980 | 95% CH₃ symm. stretch |
Applications of 2 Heptyn 4 One, 1 Methoxy in Complex Organic Synthesis
Building Block for Natural Product Synthesis
Natural products often possess complex molecular architectures that require intricate and efficient synthetic strategies for their total synthesis. Alkynyl ketones, or ynones, are valuable precursors in the synthesis of numerous natural products. nih.gov The ynone functionality within 2-Heptyn-4-one, 1-methoxy- can participate in a variety of transformations to construct the carbon skeletons of natural products. For instance, the triple bond can be selectively reduced to either a cis- or trans-alkene, a common structural feature in many natural compounds. Furthermore, the ketone group can undergo nucleophilic addition or be used to form heterocyclic rings, which are prevalent in alkaloids and polyketides. nih.gov
The methoxy (B1213986) group also plays a crucial role, often appearing in natural products and influencing their biological activity. wikipedia.org It can act as a directing group in certain reactions or be a precursor to a hydroxyl group through demethylation. While direct examples of the incorporation of 2-Heptyn-4-one, 1-methoxy- into a natural product synthesis are not readily found, its structural components are analogous to intermediates used in the synthesis of complex molecules like certain terpenoids and flavonoids. frontiersin.orgmdpi.com The combination of the ynone and methoxy functionalities makes it a potentially valuable, yet underexplored, building block in the field of natural product synthesis.
Precursor for Pharmacologically Relevant Scaffolds
The development of new pharmaceuticals often relies on the efficient synthesis of novel molecular scaffolds that can be further elaborated to create libraries of potential drug candidates. Ynones are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals. rsc.orgnih.gov The reaction of the ynone moiety in 2-Heptyn-4-one, 1-methoxy- with various dinucleophiles can lead to the formation of pyrimidines, pyridines, pyrazoles, and isoxazoles, among other heterocyclic systems. rsc.org These scaffolds are frequently found in drugs with a broad range of therapeutic applications. numberanalytics.com
For example, the conjugated system of the ynone can undergo Michael addition with nitrogen-containing nucleophiles, followed by intramolecular cyclization to afford nitrogen-containing heterocycles. nih.gov The presence of the methoxy group can influence the reactivity and regioselectivity of these cyclization reactions and can also be a key pharmacophoric feature in the final molecule. Although specific studies detailing the use of 2-Heptyn-4-one, 1-methoxy- in the synthesis of pharmacologically active compounds are scarce, the general reactivity of ynones strongly suggests its potential as a precursor for generating diverse and medicinally relevant molecular architectures. researchgate.net
Intermediate in Agrochemical and Specialty Chemical Synthesis
The principles of organic synthesis that apply to pharmaceuticals are also relevant to the development of new agrochemicals and specialty chemicals. The synthesis of these products often requires robust and scalable chemical processes. The functional groups present in 2-Heptyn-4-one, 1-methoxy- lend themselves to a variety of chemical transformations that could be valuable in these industries. For instance, the alkyne can be functionalized through reactions such as hydroboration-oxidation to introduce a carbonyl group at a different position, or through click chemistry to link molecular fragments. youtube.com
The ketone functionality can be converted into other functional groups, such as alcohols or amines, through reduction or reductive amination, respectively. youtube.com These transformations could be used to build the complex structures required for modern herbicides, insecticides, and fungicides. The methoxy group can enhance the lipophilicity of a molecule, which can be an important property for agrochemicals to ensure effective uptake by plants or pests. mdpi.com While there is no specific documentation of 2-Heptyn-4-one, 1-methoxy- as an intermediate in agrochemical or specialty chemical production, its chemical nature makes it a plausible candidate for such applications.
Construction of Advanced Materials and Polymers
The polymerization of alkynes is a powerful method for the synthesis of conjugated polymers with interesting electronic and optical properties. youtube.com These materials have potential applications in areas such as organic electronics, sensors, and coatings. The alkyne functionality in 2-Heptyn-4-one, 1-methoxy- could potentially be polymerized to form a poly(alkynyl ketone). The presence of the ketone and methoxy groups along the polymer backbone would be expected to influence the polymer's properties, such as its solubility, thermal stability, and solid-state packing. mdpi.com
For instance, the ketone carbonyl group can participate in intermolecular interactions, potentially leading to more ordered polymer structures. The methoxy group could enhance the processability of the resulting polymer. Furthermore, the alkyne could be involved in the synthesis of more complex polymer architectures, such as in the formation of ferrocene-alkynyl polymers which have applications in electromagnetic wave absorption. acs.org Although the polymerization of 2-Heptyn-4-one, 1-methoxy- has not been specifically reported, the general field of alkyne polymerization suggests that it could be a valuable monomer for the creation of novel functional materials. mdpi.com
Synthetic Strategies Employing C-C/C-H Activation
Modern organic synthesis is increasingly focused on the development of highly efficient and atom-economical reactions, with C-H activation being a prominent example. youtube.com The direct functionalization of C-H bonds avoids the need for pre-functionalized starting materials, leading to shorter and more sustainable synthetic routes. Ynones are known to be synthesized via rhodium(III)- or iridium(III)-catalyzed C-H activation, where an aldehyde C-H bond is directly alkynylated. rsc.org While this describes the synthesis of ynones, the ynone functionality itself can also participate in or direct C-H activation reactions.
For example, the ketone carbonyl in 2-Heptyn-4-one, 1-methoxy- could act as a directing group to facilitate the regioselective C-H activation of an adjacent or remote C-H bond. acs.orgacs.org This would allow for the introduction of new functional groups at positions that would be difficult to access through traditional methods. The alkyne moiety can also be involved in C-H activation processes, for example, in the iridium-catalyzed regioselective C-H alkynylation of arenes. acs.org Although there are no specific studies on C-C/C-H activation strategies involving 2-Heptyn-4-one, 1-methoxy-, the known reactivity of its functional groups suggests that it could be a valuable substrate for the development of new and efficient synthetic methodologies. rsc.org
Compound Data
| Compound Name |
| 2-Heptyn-4-one, 1-methoxy- |
| Pyrimidine |
| Pyridine |
| Pyrazole |
| Isoxazole |
| Terpenoids |
| Flavonoids |
| Alkaloids |
| Polyketides |
| Ferrocene |
Interactive Data Table: Predicted Properties of 2-Heptyn-4-one, 1-methoxy-
| Property | Value |
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| CAS Number | 32904-88-4 |
| Predicted XLogP3 | 1.1 |
| Predicted Hydrogen Bond Donor Count | 0 |
| Predicted Hydrogen Bond Acceptor Count | 2 |
| Predicted Rotatable Bond Count | 4 |
| Predicted Tautomer Count | 2 |
| Predicted Exact Mass | 140.08373 g/mol |
| Predicted Monoisotopic Mass | 140.08373 g/mol |
| Predicted Topological Polar Surface Area | 26.3 Ų |
| Predicted Heavy Atom Count | 10 |
| Predicted Complexity | 141 |
Derivatization and Functionalization Strategies for 2 Heptyn 4 One, 1 Methoxy
Introduction of Diverse Functional Groups via Triple Bond Transformations
The carbon-carbon triple bond in 2-Heptyn-4-one, 1-methoxy- is a key site for a range of addition and transformation reactions, allowing for the introduction of new functional groups and the generation of stereochemically defined products.
One of the most fundamental transformations is the partial reduction of the alkyne to an alkene. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), facilitates the syn-addition of hydrogen, leading to the formation of the corresponding (Z)-alkene, (Z)-1-methoxyhept-2-en-4-one. lumenlearning.comlibretexts.orglumenlearning.comrsc.org Conversely, reduction with sodium metal in liquid ammonia (B1221849) results in the anti-addition of hydrogen, yielding the (E)-alkene, (E)-1-methoxyhept-2-en-4-one. libretexts.org Complete hydrogenation to the corresponding alkane, 1-methoxyheptan-4-one, can be achieved using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C). libretexts.orglumenlearning.com
Hydrohalogenation of the triple bond with hydrogen halides (HX, where X = Cl, Br, I) introduces a halogen atom. The reaction with one equivalent of HX typically follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the alkyne, and the halide adds to the more substituted carbon, yielding a vinyl halide. libretexts.orglibretexts.org The addition of a second equivalent of HX leads to a geminal dihalide. Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides. libretexts.orglibretexts.org
Hydration of the alkyne is another important transformation. Acid-catalyzed hydration, typically using aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst, would be expected to yield a ketone via an enol intermediate. masterorganicchemistry.com However, given the starting material is already a ketone, this reaction would lead to a 1,3-diketone. Hydroboration-oxidation, on the other hand, provides a route to anti-Markovnikov addition of water, which would result in the formation of an aldehyde after tautomerization of the initial enol product. masterorganicchemistry.com
The following table summarizes potential transformations of the triple bond in 2-Heptyn-4-one, 1-methoxy-.
| Reaction | Reagents | Product | Stereochemistry/Regiochemistry |
|---|---|---|---|
| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-1-methoxyhept-2-en-4-one | Syn-addition, Z-alkene |
| Partial Hydrogenation (trans) | Na, NH₃ (l) | (E)-1-methoxyhept-2-en-4-one | Anti-addition, E-alkene |
| Full Hydrogenation | H₂, Pt/C or Pd/C | 1-methoxyheptan-4-one | Alkane |
| Hydrohalogenation (Markovnikov) | HX (1 eq) | 2-halo-1-methoxyhept-2-en-4-one | Markovnikov addition |
| Hydrohalogenation (Anti-Markovnikov) | HBr (1 eq), Peroxides | 3-bromo-1-methoxyhept-2-en-4-one | Anti-Markovnikov addition |
| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | 1-methoxyheptane-2,4-dione | Markovnikov addition |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 4-hydroxy-1-methoxyhept-2-enal | Anti-Markovnikov addition |
Modification of the Ketone Moiety for Chirality Induction or Further Reactivity
The ketone functional group at the C4 position is a prime target for modifications that can introduce a chiral center or provide a handle for further synthetic transformations.
A key reaction is the enantioselective reduction of the ketone to a chiral secondary alcohol, 1-methoxyhept-2-yn-4-ol. This transformation can be achieved using various chiral reducing agents. nih.govwikipedia.org For instance, the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a borane (B79455) source can provide high enantioselectivity. mdpi.com Another approach is transfer hydrogenation using a chiral transition metal catalyst, such as a ruthenium-diamine complex, with a hydrogen donor like isopropanol (B130326) or formic acid. wikipedia.org The resulting chiral propargyl alcohol is a valuable intermediate for the synthesis of more complex molecules. organic-chemistry.orgnih.govnih.govacs.org
The ketone can also be a site for the addition of various nucleophiles to generate tertiary alcohols. For example, the addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) can introduce a new carbon-carbon bond at the C4 position. The choice of the nucleophile allows for the introduction of a wide range of alkyl, aryl, or vinyl groups.
The following table outlines potential modifications of the ketone moiety.
| Reaction | Reagents | Product | Key Feature |
|---|---|---|---|
| Enantioselective Reduction | CBS catalyst, BH₃·THF | (R)- or (S)-1-methoxyhept-2-yn-4-ol | Introduction of a chiral center |
| Transfer Hydrogenation | Chiral Ru-diamine catalyst, HCOOH/NEt₃ | (R)- or (S)-1-methoxyhept-2-yn-4-ol | High enantioselectivity |
| Grignard Addition | RMgX, then H₃O⁺ | 4-alkyl-1-methoxyhept-2-yn-4-ol | C-C bond formation, tertiary alcohol |
| Organolithium Addition | RLi, then H₃O⁺ | 4-alkyl-1-methoxyhept-2-yn-4-ol | C-C bond formation, tertiary alcohol |
Selective Functionalization of the Methoxy (B1213986) Group
The methoxy group in 2-Heptyn-4-one, 1-methoxy- is generally less reactive than the alkyne or ketone functionalities. However, under specific conditions, it can be cleaved to reveal a primary alcohol, which can then be further functionalized.
The cleavage of methyl ethers typically requires harsh conditions, such as strong acids like HBr or HI. libretexts.orglibretexts.orgmasterorganicchemistry.com These conditions might not be compatible with the other functional groups present in the molecule, potentially leading to undesired side reactions. For instance, the triple bond could undergo hydrohalogenation.
More selective methods for ether cleavage might be necessary. For example, boron tribromide (BBr₃) is a powerful reagent for cleaving methyl ethers, often at low temperatures, which could potentially offer better selectivity. researchgate.net Another approach could involve oxidative cleavage, although this might also affect the triple bond. researchgate.net Once the methoxy group is cleaved to the corresponding primary alcohol (1-hydroxyhept-2-yn-4-one), this new hydroxyl group can be derivatized through esterification, etherification, or oxidation to an aldehyde or carboxylic acid, providing another handle for further molecular elaboration.
Methods for Stereochemical Assignment (e.g., Mosher's Method, 2-Naphthylmethoxyacetic Acid (NMA) Derivatization)
Following the enantioselective reduction of the ketone to a chiral secondary alcohol, determining the absolute configuration of the newly formed stereocenter is crucial. Several NMR-based methods are available for this purpose, with Mosher's method being a widely used technique. nih.govumn.eduspringernature.comresearchgate.net
Mosher's Method involves the esterification of the chiral alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. nih.govumn.eduspringernature.comresearchgate.net By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter in the two diastereomers, the absolute configuration can be determined. nih.govumn.eduspringernature.comresearchgate.netnih.gov A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter allows for the assignment of the (R) or (S) configuration. nih.gov
2-Naphthylmethoxyacetic Acid (NMA) Derivatization is another effective method for determining the absolute configuration of chiral alcohols. tcichemicals.com Similar to Mosher's method, the chiral alcohol is derivatized with both enantiomers of a chiral acid, in this case, 2-naphthylmethoxyacetic acid. The resulting diastereomeric esters are then analyzed by ¹H NMR. The larger aromatic system of the naphthyl group in NMA can induce more significant anisotropic effects, potentially leading to larger and more easily interpretable chemical shift differences compared to Mosher's esters. tcichemicals.com
The following table summarizes these methods for stereochemical assignment.
| Method | Chiral Derivatizing Agent | Principle | Analytical Technique |
|---|---|---|---|
| Mosher's Method | (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Formation of diastereomeric esters with distinct NMR chemical shifts. | ¹H NMR Spectroscopy |
| NMA Derivatization | (R)- and (S)-2-Naphthylmethoxyacetic acid (NMA) | Formation of diastereomeric esters with enhanced anisotropic effects for clearer NMR analysis. | ¹H NMR Spectroscopy |
Catalysis Facilitated by 2 Heptyn 4 One, 1 Methoxy or Its Derivatives
While specific research focusing exclusively on the catalytic applications of 2-Heptyn-4-one, 1-methoxy- is limited in publicly available literature, its structure as a functionalized internal alkyne provides a strong basis for predicting its reactivity. As an ynone (a compound containing both an alkyne and a ketone), it possesses two key reactive sites: the carbon-carbon triple bond (a π-system) and the carbonyl group (a site for nucleophilic attack and Lewis acid coordination). This article will, therefore, discuss the catalytic transformations that analogous internal alkynes and ynones undergo, providing a framework for the potential catalytic utility of 2-Heptyn-4-one, 1-methoxy-.
Q & A
Basic Question: How can researchers optimize the synthesis of 1-Methoxy-2-heptyn-4-one to improve yield and purity?
Methodological Answer:
Synthesis optimization involves systematic variation of reaction parameters. For example:
- Catalyst Selection : Transition metal catalysts (e.g., Pd/Cu for Sonogashira coupling) can enhance alkyne formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) may improve solubility of intermediates, as seen in analogous methoxy-ketone syntheses .
- Temperature Control : Stepwise heating (e.g., 60°C for ketonization, followed by 80°C for methoxy-group stabilization) can reduce side reactions.
- Purification : Column chromatography with silica gel (hexane:EtOAc gradients) or recrystallization in ethanol can isolate the compound with >95% purity. Monitor progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
Advanced Question: What strategies resolve contradictions in spectroscopic data for 1-Methoxy-2-heptyn-4-one?
Methodological Answer:
Conflicting spectral data (e.g., unexpected NMR shifts or MS fragmentation) require:
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR (C≡C stretch ~2200 cm⁻¹), and high-resolution MS (e.g., EPA/NIH databases for molecular weight confirmation) .
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR.
- Computational Correlation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .
- Controlled Replication : Repeat synthesis under inert atmospheres to rule out oxidation artifacts .
Basic Question: What spectroscopic methods are most effective for characterizing 1-Methoxy-2-heptyn-4-one?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Electron ionization (EI-MS) to confirm molecular ion (e.g., m/z 154 for C₈H₁₀O₂) and fragmentation patterns .
- IR Spectroscopy : Confirm ketone (C=O ~1700 cm⁻¹) and alkyne (C≡C ~2200 cm⁻¹) functional groups .
Advanced Question: How can computational chemistry predict the reactivity of 1-Methoxy-2-heptyn-4-one in novel reactions?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model electronic properties (e.g., HOMO/LUMO energies) and predict nucleophilic/electrophilic sites .
- Transition State Analysis : Identify energy barriers for alkyne participation in click reactions or cycloadditions.
- Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction pathways .
- Validation : Compare computational predictions with experimental kinetics (e.g., rate constants from GC-MS monitoring) .
Basic Question: What are best practices for handling and storing 1-Methoxy-2-heptyn-4-one?
Methodological Answer:
- Storage : Keep in amber vials at -20°C under nitrogen to prevent alkyne oxidation or ketone hydration .
- Handling : Use gloveboxes for air-sensitive steps. Acute toxicity (oral LD₅₀ >500 mg/kg) necessitates PPE (gloves, goggles) .
- Degradation Monitoring : Regular HPLC checks (C18 column, MeOH:H₂O mobile phase) to detect hydrolysis byproducts .
Advanced Question: How does the methoxy group modulate the electronic properties of 1-Methoxy-2-heptyn-4-one?
Methodological Answer:
- Hammett Analysis : Quantify electron-donating effects (σₚ ~ -0.27 for -OCH₃) to predict substituent impact on reaction rates .
- Electrostatic Potential Maps : Generate via DFT to visualize charge distribution near the methoxy group .
- Comparative Studies : Synthesize analogs (e.g., 1-Hydroxy-2-heptyn-4-one) and compare UV-Vis λmax shifts (~10–20 nm bathochromic shifts with -OCH₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
